An In-depth Technical Guide to 4-Acryloylmorpholine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 4-Acryloylmorpholine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acryloylmorpholine is a versatile monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and biomedicine. Its unique chemical structure, combining a reactive acryloyl group with a hydrophilic morpholine ring, imparts desirable properties to its corresponding polymers, such as water solubility, biocompatibility, and low toxicity.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of 4-Acryloylmorpholine, with a particular focus on its applications in drug delivery and tissue engineering.
Chemical Structure and Properties
4-Acryloylmorpholine, also known as N-acryloylmorpholine, is a heterocyclic compound with the chemical formula C₇H₁₁NO₂.[1][4][5] Its structure consists of a morpholine ring attached to an acryloyl group via an amide linkage.
Diagram of the chemical structure of 4-Acryloylmorpholine:
Caption: Chemical structure of 4-Acryloylmorpholine.
The key physical and chemical properties of 4-Acryloylmorpholine are summarized in the table below.
| Property | Value |
| CAS Number | 5117-12-4 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -35 °C |
| Boiling Point | 158 °C at 50 mmHg |
| Density | 1.122 g/mL at 25 °C |
| Refractive Index | n20/D 1.512 |
| Solubility | Soluble in water and many organic solvents (e.g., alcohols, chloroform, tetrahydrofuran, dioxane) |
| Stability | Stable under recommended storage conditions (2-8°C, protected from light) |
Experimental Protocols
Synthesis of 4-Acryloylmorpholine
A common and efficient method for the synthesis of 4-Acryloylmorpholine involves the reaction of morpholine with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Workflow for the Synthesis of 4-Acryloylmorpholine:
Caption: A typical workflow for the laboratory synthesis of 4-Acryloylmorpholine.
Detailed Protocol:
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In a round-bottom flask, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the mixture to 0°C in an ice bath.
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Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, filter the mixture to remove the precipitated triethylamine hydrochloride.
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Wash the filtrate sequentially with water, 5% aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 4-Acryloylmorpholine.
Free-Radical Polymerization of 4-Acryloylmorpholine
Poly(4-Acryloylmorpholine) can be synthesized via free-radical polymerization using a thermal initiator such as azobisisobutyronitrile (AIBN).
Experimental Workflow for Free-Radical Polymerization:
Caption: General workflow for the free-radical polymerization of 4-Acryloylmorpholine.
Detailed Protocol:
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Dissolve 4-Acryloylmorpholine (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to the monomer) in 1,4-dioxane (e.g., 50 mL) in a flask equipped with a magnetic stirrer and a condenser.
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Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
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Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.
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After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
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Collect the precipitated polymer by filtration and wash it several times with the non-solvent.
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Dry the resulting poly(4-Acryloylmorpholine) in a vacuum oven at 40-50°C until a constant weight is achieved.
Biomedical Applications and Cellular Interactions
Polymers derived from 4-Acryloylmorpholine, particularly poly(N-acryloylmorpholine) (PNAM), have shown great promise in various biomedical applications due to their excellent biocompatibility, hydrophilicity, and non-immunogenic nature.[3][8] These properties make them suitable for use in drug delivery systems, hydrogels for tissue engineering, and as coatings for medical devices.
While extensive research has confirmed the low toxicity and biocompatibility of PNAM-based materials, detailed investigations into their specific interactions with cellular signaling pathways are still emerging. Current literature indicates that the interaction of PNAM-based nanoparticles with cells is primarily governed by general mechanisms of cellular uptake for nanomaterials.
General Cellular Uptake Mechanism for Nanoparticles:
Caption: Generalized pathway of nanoparticle uptake and intracellular drug delivery.
The cellular uptake of PNAM-based nanoparticles is believed to occur predominantly through endocytosis, a process by which cells internalize molecules and particles by engulfing them. Once inside the cell, the nanoparticles are typically enclosed within endosomes. For drug delivery applications, the encapsulated therapeutic agent must be released from the endosome to reach its intracellular target. This release can be triggered by changes in the endosomal environment, such as a drop in pH.
It is important to note that while PNAM itself is considered bio-inert, the overall biological response can be influenced by the properties of the nanoparticle formulation (e.g., size, surface charge) and the encapsulated drug. To date, there is no conclusive evidence to suggest that poly(4-Acryloylmorpholine) directly and specifically modulates any particular signaling pathway. Its primary role in a biological context is as a safe and effective carrier for therapeutic agents.
Conclusion
4-Acryloylmorpholine is a valuable monomer for the synthesis of biocompatible and water-soluble polymers with significant potential in biomedical research and drug development. The straightforward synthesis of the monomer and its polymer, combined with the favorable properties of poly(4-Acryloylmorpholine), make it an attractive material for a wide range of applications. While the current understanding of its direct interaction with cellular signaling pathways is limited, its role as a versatile and safe platform for the delivery of bioactive molecules is well-established. Future research may further elucidate the subtle interactions between PNAM-based materials and cellular machinery, potentially opening up new avenues for targeted therapies and regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(N-acryloylmorpholine): a simple hydrogel system for temporal and spatial control over cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Advances in bioinspired polymer hydrogel systems with biomedical functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
